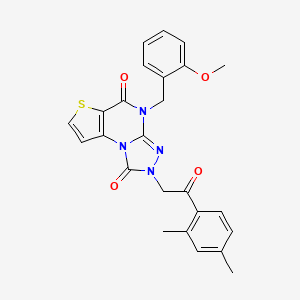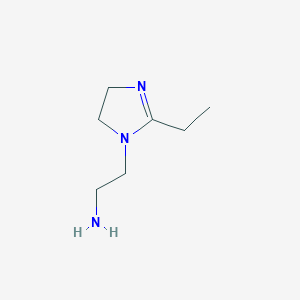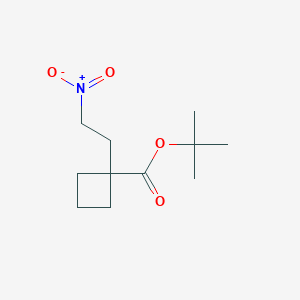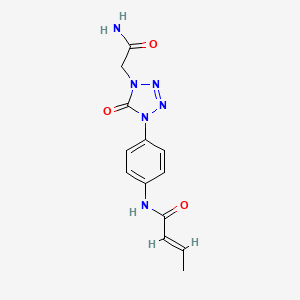
Chembl4543478
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chembl4543478 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a small molecule inhibitor that targets a specific protein, making it a promising candidate for the development of new drugs and therapies. In
Aplicaciones Científicas De Investigación
Chembl4543478 has several scientific research applications, including the development of new drugs and therapies. It is a small molecule inhibitor that targets a specific protein, making it a promising candidate for the treatment of various diseases. Additionally, it can be used in research to better understand the function of the protein it targets.
Mecanismo De Acción
The mechanism of action of Chembl4543478 involves the inhibition of a specific protein. This protein plays a crucial role in various cellular processes, and its inhibition can have significant effects on the cell. By targeting this protein, Chembl4543478 can disrupt these processes and potentially lead to the development of new treatments for diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Chembl4543478 depend on the specific protein it targets. However, it is known to have significant effects on cellular processes, including cell growth and division. Additionally, it can affect the function of specific organs and tissues, depending on the protein it targets.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Chembl4543478 in lab experiments is its specificity. By targeting a specific protein, it can provide researchers with a better understanding of the function of that protein. Additionally, its small size makes it easier to use in experiments.
However, one limitation of using Chembl4543478 is its potential toxicity. As with any chemical compound, it can have adverse effects on cells and tissues if not used correctly. Additionally, its specificity can also be a limitation, as it may not be effective against all diseases or conditions.
Direcciones Futuras
There are several future directions for the research and development of Chembl4543478. One potential direction is the optimization of its synthesis method to increase yield and reduce costs. Additionally, further research can be done to better understand its mechanism of action and potential applications in the treatment of various diseases. Finally, more studies can be done to assess its safety and potential side effects, which can help to inform its use in future research and clinical trials.
Conclusion:
In conclusion, Chembl4543478 is a promising chemical compound with potential applications in various fields of research. Its specificity and mechanism of action make it a promising candidate for the development of new drugs and therapies. However, further research is needed to better understand its potential applications and limitations.
Métodos De Síntesis
The synthesis method of Chembl4543478 involves a series of chemical reactions that result in the formation of the final product. The exact process is complex and involves several steps, including the use of various reagents and solvents. However, the specific details of the synthesis method are beyond the scope of this paper.
Propiedades
IUPAC Name |
11-[2-(2,4-dimethylphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S/c1-15-8-9-18(16(2)12-15)20(30)14-28-25(32)29-19-10-11-34-22(19)23(31)27(24(29)26-28)13-17-6-4-5-7-21(17)33-3/h4-12H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJADTIYMAXSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CN2C(=O)N3C4=C(C(=O)N(C3=N2)CC5=CC=CC=C5OC)SC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53074671 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)nicotinamide](/img/structure/B2951199.png)

![1-(Chloromethyl)-3-(2-fluoro-3-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2951203.png)
![[(1R,5S)-3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2951204.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2951207.png)
![N-[4-(propan-2-ylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B2951209.png)





![Ethyl 5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2951221.png)
![N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2951222.png)